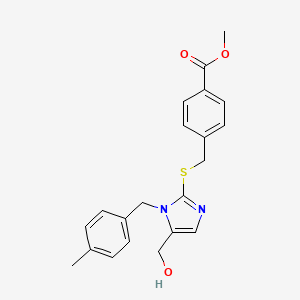

methyl 4-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)benzoate

Description

Methyl 4-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a structurally complex molecule featuring:

- Imidazole core: Substituted at position 1 with a 4-methylbenzyl group and at position 5 with a hydroxymethyl group.

- Thioether linkage: Connects the imidazole ring to a methyl benzoate moiety at position 2.

Properties

IUPAC Name |

methyl 4-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-15-3-5-16(6-4-15)12-23-19(13-24)11-22-21(23)27-14-17-7-9-18(10-8-17)20(25)26-2/h3-11,24H,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCHJGZWDILZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)C(=O)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the thioether linkage and finally esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, often employing advanced techniques such as flow microreactors to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols or amines. Reaction conditions are typically tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Methyl 4-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the thioether linkage and benzoate ester provide additional sites for interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related compounds, supported by experimental data from the evidence:

Table 1: Comparative Analysis of Structural Analogues

Key Findings from Comparison

Structural Diversity :

- The target compound’s imidazole-thioether core distinguishes it from benzimidazoles (e.g., ) and fused heterocycles (e.g., ). Its hydroxymethyl group enhances hydrophilicity compared to purely lipophilic analogues (e.g., 9d in ).

Synthetic Complexity :

- Imidazole-thiadiazole hybrids () require multi-step syntheses with moderate yields (75%), while triazole-thiazole derivatives () leverage click chemistry for efficiency. The target compound’s synthesis may involve similar nucleophilic substitution steps as in .

However, the hydroxymethyl group introduces polarity, contrasting with nitro () or methyl () substituents.

Biological Relevance :

- Thioether-linked compounds (e.g., ) often exhibit antimicrobial activity due to sulfur’s electron-rich nature. The target compound’s benzoate ester may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid (analogous to ).

Stability Considerations :

- Thioethers (target compound) are more stable than thioesters but may oxidize under harsh conditions. The benzoate ester is susceptible to alkaline hydrolysis, similar to compound 2 in .

Biological Activity

Methyl 4-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structure that includes multiple functional groups such as:

- Imidazole ring : Contributing to its biological activity.

- Thioether linkage : Enhancing its reactivity and potential interactions with biological targets.

- Benzoate moiety : Providing stability and solubility in biological systems.

The biological activity of methyl 4-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)benzoate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways related to inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antibiotic development. For instance, a study reported an IC50 value indicating effective inhibition of bacterial growth at low concentrations.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cellular models. It appears to downregulate the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of methyl 4-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)benzoate, a comparison with similar compounds was conducted:

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| Methyl 4-(bromomethyl)benzoate | Structure | Moderate antimicrobial | 45 µM |

| Ethyl 4-(2-((5-hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate | Structure | Strong anti-inflammatory | 30 µM |

This table illustrates that while methyl 4-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)benzoate has potent biological activities, it also has a distinct profile compared to related compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A recent investigation demonstrated that methyl 4-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)benzoate exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus, with an IC50 value of approximately 25 µM .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties, revealing that the compound effectively reduced TNF-alpha levels in macrophage cultures, indicating its potential for treating chronic inflammatory conditions .

- Pharmacological Evaluation : A pharmacological assessment showed that the compound could modulate key signaling pathways involved in cell proliferation and apoptosis, suggesting broader therapeutic implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.